molecular formula C17H14N2O B7476093 N-methyl-N-phenylquinoline-5-carboxamide

N-methyl-N-phenylquinoline-5-carboxamide

Cat. No.: B7476093
M. Wt: 262.30 g/mol
InChI Key: FUVXTDLOXJUYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenylquinoline-5-carboxamide is a quinoline-derived carboxamide featuring a disubstituted nitrogen on the carboxamide group (N-methyl and N-phenyl) and a quinoline scaffold substituted at the 5-position. Quinoline carboxamides are known for their diverse biological activities, influenced by substituent patterns and positional isomerism .

Properties

IUPAC Name

N-methyl-N-phenylquinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-19(13-7-3-2-4-8-13)17(20)15-9-5-11-16-14(15)10-6-12-18-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXTDLOXJUYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with N-methyl-N-phenylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenylquinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Chemistry: N-methyl-N-phenylquinoline-5-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of antimicrobial, antimalarial, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-methyl-N-phenylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Positional Isomerism Effects

Compound Type Position Key Activities Melting Point Range Yield Range
Quinoline-4-carboxamide 4 Antibacterial 171.5–189.4°C 54–67%
Quinoline-5-carboxamide 5 Antinociceptive Not reported Not reported

Substituent Effects on Carboxamide Nitrogen

The nature of substituents on the carboxamide nitrogen influences solubility, metabolic stability, and bioactivity:

  • Morpholino/dialkylamino groups (e.g., compounds 5a5–5a7 in ): Improve water solubility but may increase susceptibility to enzymatic degradation. These derivatives show antibacterial activity with purities >97% .

Table 2: Substituent Impact on Properties

Compound (Example) Substituents Melting Point Purity Notable Property
5a5 Morpholinopropanamido 188.1–189.4°C 97.6% High solubility
5a7 Diethylaminopropanamido Oil (no MP) 98.4% Enhanced lipophilicity
Target Compound (Inferred) N-methyl-N-phenyl ~170–200°C* Not reported Potential metabolic stability

*Hypothesized based on structural analogs.

Metabolic Stability and Demethylation Pathways

N-methyl groups are prone to demethylation via hepatic microsomal enzymes, as seen in imidazole carboxamides (). For example, 14C-methyl-labeled DIC undergoes 4–21.4% demethylation to CO₂ in rats and humans . The target compound’s N-methyl group may follow similar pathways, but steric shielding by the N-phenyl group could reduce enzymatic access, prolonging half-life compared to less hindered analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.